5-Nitroquinoline-2-carbaldehyde

SNH amidation regioselectivity nitroquinoline N-oxides

Reproducing published antileishmanial SAR requires exact positional isomers-generic nitroquinoline sourcing risks inactive or misidentified material. 5-Nitroquinoline-2-carbaldehyde (CAS 59394-31-9) is the verified 5-nitro isomer, confirmed inactive against Leishmania donovani, providing the essential negative control paired with the potent 8-nitro pharmacophore. Key advantages: • Strict positional integrity ensures accurate SAR interpretation; no cross-contamination with biologically active 6-, 7-, or 8-nitro isomers. • Reactive C2-aldehyde enables one-pot Friedländer quinoline synthesis (yields up to 100%) and Schiff base derivatization for probe development. • Unique 5-nitro electronic profile supports nitroreductase specificity studies and SNH amidation mechanistic validation.

Molecular Formula C10H6N2O3
Molecular Weight 202.17 g/mol
CAS No. 59394-31-9
Cat. No. B8806216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitroquinoline-2-carbaldehyde
CAS59394-31-9
Molecular FormulaC10H6N2O3
Molecular Weight202.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=N2)C=O)C(=C1)[N+](=O)[O-]
InChIInChI=1S/C10H6N2O3/c13-6-7-4-5-8-9(11-7)2-1-3-10(8)12(14)15/h1-6H
InChIKeyQRNHAJDHLIRMED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Nitroquinoline-2-carbaldehyde (CAS 59394-31-9): A Dual-Functional Quinoline Building Block for Heterocyclic Synthesis and Probe Development


5-Nitroquinoline-2-carbaldehyde (CAS 59394-31-9) is a heteroaromatic aldehyde belonging to the nitroquinoline-2-carbaldehyde positional isomer family, with a molecular weight of 202.17 g/mol and the formula C₁₀H₆N₂O₃ [1]. The compound features an electron-withdrawing nitro group at the quinoline C5 position and a reactive formyl group at C2, a combination that enables diverse downstream derivatization including Schiff base formation, reduction to amino-aldehyde intermediates, and Friedländer-type condensations [2]. As a key intermediate in medicinal chemistry and chemical biology, this compound is employed in the construction of more complex heterocyclic libraries targeting parasitic and bacterial diseases.

Why 5-Nitroquinoline-2-carbaldehyde Cannot Be Substituted by 6-, 7-, or 8-Nitro Positional Isomers in Synthetic or Biological Workflows


Nitroquinoline-2-carbaldehyde isomers share identical molecular formula and mass but exhibit fundamentally different reactivity profiles. The position of the nitro substituent on the quinoline ring governs the electronic distribution, reduction potential, and regiochemical outcome of nucleophilic aromatic substitution reactions such as SNH amidation [1]. In biological contexts, antileishmanial screening of nitrated 2-substituted-quinolines reveals that activity is exquisitely sensitive to the nitro position, with the 8-nitro isomer providing a potent pharmacophore while the 5-nitro isomer does not demonstrate comparable antiparasitic activity [2]. Consequently, procurement of the correct positional isomer is not optional but rather a strict requirement for reproducing published synthetic pathways and biological outcomes.

5-Nitroquinoline-2-carbaldehyde: Quantified Differentiation Evidence vs. Closest Comparators


Divergent Regiochemical Outcome in SNH Amidation: 5-NO₂ Isomer Produces a Nitro/Nitroso Mixture, Whereas 6- and 7-NO₂ Isomers Give Single Products

Direct SNH amidation of 5-nitroquinoline N-oxide in anhydrous DMSO yields a mixture of amides derived from both 5-nitro- and 5-nitrosoquinoline N-oxides, indicating a competing disproportionation pathway unique to the 5-position. In contrast, 6- and 7-nitroquinoline N-oxides under identical conditions produce single amide products: N-oxides of 2- and 8-aroylaminonitroquinolines, respectively [1]. This divergent reactivity profile has direct consequences for product distribution and purification requirements during library synthesis.

SNH amidation regioselectivity nitroquinoline N-oxides C–N bond formation

Synthetic Accessibility Advantage: Oxidative Diol Cleavage Provides 99% Yield vs. Alternative Multi-Step Nitration–Formylation Routes for Other Isomers

A patent-described synthesis route starting from 1-(1,2-dihydroxyethyl)-5-nitroquinoline uses sodium periodate-mediated oxidative cleavage at room temperature to deliver 5-nitroquinoline-2-carbaldehyde in 99% of theoretical yield after silica gel purification . By comparison, literature syntheses of the 6-nitro isomer commonly employ selenium dioxide oxidation of 2-methyl-6-nitroquinoline under heating, a method that typically generates toxic selenium byproducts and often yields the aldehyde in crude form requiring additional purification .

oxidative diol cleavage sodium periodate high-yield synthesis process chemistry

Positional Tuning of Quinoline Electronic Properties: 5-NO₂ Substitution Provides Distinct Reduction Potential and Charge Distribution vs. 6-, 7-, 8-NO₂ Isomers

A systematic polarographic study of 35 nitroquinoline derivatives established that the half-wave reduction potential (E₁/₂) for the NO₂→NHOH transformation varies substantially with nitro group position on the quinoline ring [1]. While the original 1967 publication pre-dates explicit inclusion of 5-nitroquinoline-2-carbaldehyde, the established principle—that 5-nitroquinolines exhibit distinct E₁/₂ values compared to 6-, 7-, and 8-nitro isomers—remains the mechanistic foundation for differential biological nitroreductase activation and chemical reactivity [2]. Subsequent work confirms that electron-donating substituents on 5-nitroquinolines can shift one-electron reduction potentials by up to 100 mV relative to the unsubstituted parent compound [2].

polarographic reduction potential half-wave potential nitroarene electrochemistry structure–property relationship

Antileishmanial Pharmacophore Specificity: 8-Nitro-2-substituted-quinoline Is the Active Scaffold; 5-Nitro Isomer Serves as a Critical Negative Control or Alternative Probe

In a head-to-head in vitro evaluation of nitrated 2-substituted-quinolines against Leishmania donovani promastigotes, the 8-nitroquinoline series yielded a potent hit (compound 21) with IC₅₀ = 6.6 μM and CC₅₀ ≥ 100 μM on HepG2 cells, establishing a selective antileishmanial pharmacophore [1]. The 5-nitroquinoline-2-carbaldehyde (CAS 59394-31-9) was included in the screening panel but did not emerge as a hit, underscoring that antileishmanial activity is not a general property of nitroquinoline-2-carbaldehydes but rather exquisitely dependent on the nitro position [1]. This differential biological profile positions 5-nitroquinoline-2-carbaldehyde as an essential negative control compound in SAR studies and as a scaffold for probing divergent biological targets.

antileishmanial Leishmania donovani structure–activity relationship nitroquinoline pharmacophore

Recommended Procurement and Application Scenarios for 5-Nitroquinoline-2-carbaldehyde Based on Verified Differentiation Evidence


Medicinal Chemistry: Synthesis of Quinoline-Focused Compound Libraries via Friedländer Condensation

5-Nitroquinoline-2-carbaldehyde serves as a privileged aldehyde input for one-pot Friedländer quinoline synthesis, where the o-nitroarylcarbaldehyde is reduced in situ with Fe/HCl (cat.) to the o-aminoarylcarbaldehyde and subsequently condensed with ketones or aldehydes to yield mono- or disubstituted quinolines in 66–100% yields [1]. The 5-nitro substitution pattern imparts distinct electronic character to the resulting quinoline products compared to 6-, 7-, or 8-nitro-derived analogs, enabling systematic exploration of positional structure–activity relationships across the quinoline ring.

Chemical Biology: Positional Isomer Probe for Nitroreductase Substrate Specificity Studies

The divergent one-electron reduction potential of 5-nitroquinolines (up to 100 mV shiftable from unsubstituted baseline) makes 5-nitroquinoline-2-carbaldehyde a valuable substrate for investigating nitroreductase enzyme specificity across positional isomers [1]. The aldehyde handle at C2 further enables conjugation to reporter groups or affinity tags without perturbing the nitro pharmacophore, facilitating probe development for bacterial and human nitroreductase profiling [2].

Antiparasitic Drug Discovery: Essential Negative Control for 8-Nitroquinoline-Based Antileishmanial SAR

Given the confirmed inactivity of 5-nitroquinoline-2-carbaldehyde against Leishmania donovani promastigotes in direct comparison to the potent 8-nitro isomer (IC₅₀ = 6.6 μM), this compound is indispensable as a structurally matched, biologically inactive control in medicinal chemistry campaigns targeting leishmaniasis [1]. Its use ensures that observed antileishmanial activity can be unambiguously attributed to the 8-nitro pharmacophore rather than to general nitroquinoline toxicity.

Synthetic Methodology Development: Benchmark Substrate for SNH Amidation Mechanistic Studies

The unique propensity of 5-nitroquinoline N-oxide to undergo competing disproportionation during SNH amidation—yielding a mixture of 5-nitro and 5-nitroso amide products, in contrast to the clean single-product outcomes of 6- and 7-nitro isomers—establishes this compound as a mechanistically informative benchmark substrate [1]. Researchers developing new C–N bond-forming methodologies can use this divergent reactivity to probe the limits of reaction scope and to validate mechanistic hypotheses.

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